molecular formula C44H67N3O2 B1263627 Nakinadine E

Nakinadine E

Cat. No.: B1263627
M. Wt: 670 g/mol
InChI Key: ITXIDFWQUSALDF-QAZBPYKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakinadine E is a high-purity, synthetic bis-pyridine alkaloid provided as a Research Use Only (RUO) product for laboratory research purposes. RUO products like this one are essential tools for scientific investigation but are not subject to the rigorous validation and regulatory controls required for in vitro diagnostics (IVD) or clinical use; they are strictly not intended for use in diagnostic procedures or patient management . As a member of the nakinadine family, it is a marine natural product originally isolated from sponges of the Amphimedon genus . Compounds in this class are of significant interest in pharmacological and chemical research for their novel structures, which often feature a β-amino acid moiety, and their potential bioactivities . Researchers can utilize this compound as a key reference standard in mass spectrometry, assay development, and the study of marine natural product synthesis and function. Its mechanism of action, while not fully elucidated for this specific analogue, may involve interaction with [mention specific target, e.g., ion channels or enzymatic pathways] based on the known properties of related alkaloids. This product is designed to support cutting-edge research in drug discovery, chemical biology, and the exploration of new therapeutic targets.

Properties

Molecular Formula

C44H67N3O2

Molecular Weight

670 g/mol

IUPAC Name

(2S,3R)-2-phenyl-15-pyridin-3-yl-3-(13-pyridin-3-yltridecylamino)pentadecanoic acid

InChI

InChI=1S/C44H67N3O2/c48-44(49)43(41-31-21-18-22-32-41)42(33-23-16-12-8-4-3-7-11-15-20-28-40-30-26-35-46-38-40)47-36-24-17-13-9-5-1-2-6-10-14-19-27-39-29-25-34-45-37-39/h18,21-22,25-26,29-32,34-35,37-38,42-43,47H,1-17,19-20,23-24,27-28,33,36H2,(H,48,49)/t42-,43+/m1/s1

InChI Key

ITXIDFWQUSALDF-QAZBPYKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](CCCCCCCCCCCCC2=CN=CC=C2)NCCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CCCCCCCCCCCCC2=CN=CC=C2)NCCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O

Synonyms

nakinadine E

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Nakinadine E

Methodologies for Relative Configuration Determination

The initial challenge in characterizing Nakinadine E was to determine the relative orientation of its stereocenters. This was achieved through a combination of spectroscopic analysis and was later confirmed by total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

The foundational proposal for the relative stereochemistry of this compound, along with its sister compounds Nakinadine D and F, was put forth by Kobayashi and his team based on their initial isolation studies. acs.orgacs.orgacs.org The primary tool for this initial hypothesis was Nuclear Magnetic Resonance (NMR) spectroscopy.

Later, the definitive confirmation of the relative configuration was accomplished through the asymmetric total synthesis of the proposed diastereomers of this compound. acs.orgnih.gov Researchers synthesized both the syn- and anti-diastereoisomeric forms. acs.org A meticulous comparison of the ¹H and ¹³C NMR spectroscopic data of these synthetic samples with the data reported for the natural this compound provided conclusive evidence. acs.orgnih.gov The data for the synthetic (2S,3R)-diastereomer, which corresponds to a syn relative stereochemistry, matched the data of the natural product. acs.orgacs.org

Table 1: Comparative ¹H NMR Data (Key Signals) of Natural and Synthetic this compound

Proton Natural this compound δ (ppm) Synthetic (syn-) this compound δ (ppm) Synthetic (anti-) this compound δ (ppm)
H-2 Data not explicitly detailed in reviewed sources Data consistent with natural product Data inconsistent with natural product

This table is illustrative. The primary sources confirm the congruence of spectroscopic data without always providing full comparative tables in the main text.

Table 2: Comparative ¹³C NMR Data (Key Signals) of Natural and Synthetic this compound

Carbon Natural this compound δ (ppm) Synthetic (syn-) this compound δ (ppm) Synthetic (anti-) this compound δ (ppm)
C-1 Data not explicitly detailed in reviewed sources Data consistent with natural product Data inconsistent with natural product
C-2 Data not explicitly detailed in reviewed sources Data consistent with natural product Data inconsistent with natural product

This table is illustrative. The primary sources confirm the congruence of spectroscopic data without always providing full comparative tables in the main text.

Application of ¹H-¹³C Coupling Constant Analysis

In their seminal work, Kobayashi and colleagues proposed the relative (RS,SR)-configurations for Nakinadines A and D-F. acs.org This proposal was based on a detailed analysis of ¹H-¹³C coupling constants. acs.org This technique allows for the determination of the dihedral angles between protons and adjacent carbons, which in turn provides insight into the spatial arrangement of substituents along a carbon backbone. For flexible acyclic systems like this compound, this analysis is a powerful tool for deducing the predominant conformation and thus the relative stereochemistry of adjacent chiral centers. rubingroup.orgmdpi.com

Approaches for Absolute Configuration Assignment

With the relative stereochemistry established, the next critical step was to assign the absolute configuration of this compound, determining which enantiomer corresponds to the natural product.

Comparative Analysis of Spectroscopic Data with Synthetic Enantiomers

The most definitive method employed for the assignment of the absolute configuration of this compound was the asymmetric synthesis of specific enantiomers. acs.orgnih.gov The synthesis utilized a chiral auxiliary, specifically an N-tert-butylsulfinyl imine, to control the stereochemical outcome of a key Mannich-type reaction. acs.orgnih.gov This approach allowed for the preparation of enantiomerically pure samples of the syn- and anti-diastereomers. acs.org

However, a direct assignment for this compound was hampered by the lack of specific rotation data for the natural material. acs.orgnih.gov Despite this, a proposal for the absolute configuration was put forward based on a broader analysis of the Nakinadine family. acs.orgacs.orgnih.gov The absolute (2S,3R)-configuration of the related Nakinadine A had been previously established through total synthesis and comparison of its specific rotation value with that of the natural product. acs.orgacs.org Furthermore, the absolute (2S)-configurations had been assigned to Nakinadines B and C. acs.orgacs.org Based on the likely biosynthetic relationship and the homochirality at the C-2 position across the family, the absolute (2S,3R)-configuration was proposed for this compound. acs.orgacs.orgnih.gov

X-ray Crystallographic Analysis of Derivatives

While direct X-ray crystallographic analysis of this compound itself has not been reported, this technique was instrumental in confirming the stereochemistry of key synthetic intermediates. For instance, in the synthesis of Nakinadine A, which shares the same core stereochemical motif, the absolute configuration of a hydrogenated sulfinyl-amine intermediate was unambiguously established by single-crystal X-ray diffraction analysis. acs.orgacs.org This provided a solid anchor for the stereochemical assignments of all subsequent products in the synthetic route, lending strong support to the proposed configuration of the final natural product. acs.orgacs.org The supporting information for the synthesis of Nakinadines D, E, and F also contains a crystallographic information file (CCDC 1026027), indicating that X-ray analysis was performed on a key intermediate in this synthetic pathway as well. acs.org

Confirmation of Proposed Relative and Absolute Configurations of this compound

The structural elucidation of this compound is a prime example of the synergistic interplay between spectroscopic analysis and chemical synthesis. The initially proposed (RS,SR) or syn-relative configuration, based on NMR coupling constant analysis, was unequivocally confirmed by the asymmetric total synthesis of the possible diastereomers. acs.orgnih.gov The comparison of ¹H and ¹³C NMR spectra of the synthetic compounds with the natural isolate left no doubt as to the relative arrangement of the stereocenters. acs.org

The absolute configuration of this compound is formally proposed as (2S,3R). acs.orgnih.gov This assignment is based on a compelling, albeit indirect, body of evidence: the confirmed absolute configuration of Nakinadine A and the assigned stereochemistry of Nakinadines B and C. acs.orgacs.orgacs.orgnih.gov The assumption of a common biosynthetic pathway and homochirality within the Nakinadine family strongly supports this proposal. acs.orgacs.org The stereochemistry of the synthetic route, anchored by the use of a chiral auxiliary and confirmed by X-ray analysis of intermediates, provides a high degree of confidence in this assignment. acs.orgacs.orgacs.org

Table 3: List of Compounds Mentioned

Compound Name
Nakinadine A
Nakinadine B
Nakinadine C
Nakinadine D
This compound
Nakinadine F

Synthetic Strategies and Methodologies for Nakinadine E

Rationale for Total and Asymmetric Synthesis of Nakinadine E

The primary impetus for the total synthesis of nakinadine alkaloids, including this compound, is their limited availability from natural sources. rsc.org Isolation from marine sponges yields only scant amounts of these compounds, which is insufficient for comprehensive biological and biochemical evaluation. rsc.org Total synthesis provides a reliable and scalable route to access larger quantities of these complex molecules.

Furthermore, the nakinadine structure contains stereogenic centers, meaning they can exist as multiple stereoisomers. Asymmetric synthesis, which is the synthesis of a chiral compound in an enantiomerically pure or enriched form, is therefore crucial. uwindsor.cachiralpedia.com The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement; typically, only one enantiomer exhibits the desired therapeutic effect, while the other may be less active or even detrimental. Consequently, asymmetric synthesis is essential to establish the absolute configuration of the natural product, to produce enantiomerically pure this compound for accurate pharmacological testing, and to explore the structure-activity relationships within the nakinadine family. acs.orgresearchgate.netacs.org The asymmetric syntheses of Nakinadines D, E, and F were undertaken to confirm their relative configurations and to propose their absolute stereochemistry. acs.org

Asymmetric Catalytic Approaches to the Nakinadine Core

The construction of the chiral α-phenyl-β-amino acid core of the nakinadines is the central challenge in their synthesis. Various asymmetric catalytic strategies have been developed to control the stereochemistry at the C2 and C3 positions. These methods leverage either chiral auxiliaries temporarily attached to the molecule or small chiral organic molecules (organocatalysts) to direct the formation of the desired stereoisomer.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of several nakinadine alkaloids.

A key example is the use of the tert-butanesulfinyl group as a chiral directing group. In the synthesis of Nakinadine A, as well as Nakinadines D, E, and F, a crucial step involves the reaction of an enolate with an N-tert-butanesulfinyl imine. acs.orgacs.org For instance, the synthesis of (-)-Nakinadine A employed a Mannich-type reaction where the lithium enolate of methyl phenylacetate (B1230308) reacted with a chiral imine derived from (Z)-14-(pyridin-3'-yl)tetradec-11-enal and enantiopure (R)-tert-butylsulfinamide. acs.orgacs.org The chiral sulfinyl group on the imine nitrogen effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby establishing the desired stereochemistry in the product. acs.org This approach proved highly diastereoselective and was fundamental in assigning the absolute configuration of the natural product. acs.orgnih.gov

Another powerful class of chiral auxiliaries used in related syntheses are the oxazolidinones, such as Evans auxiliaries and the "SuperQuat" variants. researchgate.net In the synthesis of (-)-(S)-Nakinadine C, an N-α-phenylacryloyl derivative of a SuperQuat chiral auxiliary was used. researchgate.netox.ac.uk The auxiliary guided a conjugate addition reaction to create the required stereocenter with high efficiency. researchgate.net

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations enantioselectively. nih.govthieme.de This field has provided powerful tools for constructing the chiral core of nakinadines.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-amino carbonyl compound. Asymmetric organocatalytic versions of this reaction are well-established. While the reported synthesis of Nakinadine A utilized a substrate-controlled Mannich-type reaction with a chiral auxiliary, organocatalytic variants represent a powerful alternative for constructing the α-phenyl-β-amino acid skeleton. acs.org Bifunctional organocatalysts, such as those combining a tertiary amine or thiourea (B124793) with a Brønsted acid moiety, can activate both the nucleophile (as an enolate or enamine) and the electrophile (an imine) simultaneously within a chiral environment, facilitating highly enantioselective additions. rsc.org This methodology has been applied to the synthesis of non-proteinogenic α-amino acids, which are structurally related to the core of nakinadines. rsc.org

Conjugate addition reactions are a key strategy for stereoselectively forming carbon-nitrogen bonds. libretexts.org The asymmetric synthesis of (-)-(S)-Nakinadine C provides a clear example of this approach, where the stereochemistry is controlled by a chiral auxiliary. researchgate.netox.ac.uk The key step was the 1,4-conjugate addition of lithium dibenzylamide to an α,β-unsaturated N-acyl SuperQuat derivative. researchgate.net The chiral auxiliary directed the approach of the achiral lithium amide nucleophile, and a subsequent diastereoselective protonation of the resulting enolate intermediate locked in the desired stereochemistry at the α-carbon. researchgate.netox.ac.uk This method was highly effective, affording the product with excellent diastereomeric and enantiomeric excess. researchgate.net

The amino acid L-proline is a versatile and widely used organocatalyst. nih.govwikipedia.org It can catalyze a variety of asymmetric transformations, including the α-aminoxylation of aldehydes and ketones. nih.gov This reaction was a cornerstone in the enantioselective total synthesis of (S)-Nakinadine B. rsc.org In this synthesis, an aldehyde precursor was treated with nitrosobenzene (B162901) in the presence of a catalytic amount of L-proline. rsc.org Proline reacts with the aldehyde to form a chiral enamine intermediate, which then attacks the nitrosobenzene enantioselectively. rsc.orgwikipedia.org The resulting α-aminoxylated aldehyde was then reduced to furnish a key diol intermediate with high diastereoselectivity. rsc.org This organocatalytic step efficiently installed one of the crucial stereocenters required for the final Nakinadine B molecule. rsc.orgresearchgate.net

Organocatalytic Methodologies

Asymmetric Michael Additions

While the key bond-forming reaction to establish the stereocenters in this compound is technically an asymmetric Mannich-type reaction, it is conceptually related to Michael additions as it involves the conjugate addition of a nucleophile to an imine, which is a nitrogen analogue of a carbonyl. The primary strategy for the asymmetric synthesis of this compound involves the addition of a methyl phenylacetate-derived enolate to a chiral N-tert-butylsulfinyl imine. nih.gov

Total Synthesis of this compound

The first and definitive total synthesis of this compound was accomplished as part of a broader campaign targeting the nakinadines D, E, and F. nih.gov This work not only provided access to the natural product but also allowed for the confirmation of its relative stereochemistry and the proposal of its absolute configuration. nih.gov

Convergent and Linear Synthesis Strategies

The chiral N-tert-butylsulfinyl imine, which contains the long-chain aliphatic substituent characteristic of this compound.

The lithium enolate of methyl phenylacetate.

Key Stereodefining Steps and Reaction Sequences

The critical stereodefining step in the synthesis of this compound is the asymmetric Mannich-type reaction between the lithium enolate of methyl phenylacetate and the chiral N-tert-butylsulfinyl imine derived from (R)-tert-butylsulfinamide. nih.govacs.org This reaction sets both the C2 and C3 stereocenters.

The sequence proceeds as follows:

Formation of the Imine : The aldehyde precursor containing the this compound side chain is condensed with (R)-tert-butylsulfinamide to form the chiral N-tert-butylsulfinyl imine. nih.gov

Enolate Formation : Methyl phenylacetate is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. nih.gov

Mannich-Type Addition : The pre-formed enolate is added to the chiral imine. The facial selectivity is directed by the bulky tert-butylsulfinyl group, leading to the formation of the desired diastereomer of the protected amino acid. nih.govacs.org

Elaboration to the Final Product : Following the key addition, a series of functional group manipulations, including cleavage of the sulfinyl auxiliary group, N-alkylation to introduce the pyridinylmethyl group, and hydrolysis of the methyl ester, completes the synthesis of this compound. nih.gov

Efficiency and Stereoselectivity Control

The efficiency and stereocontrol of the synthesis are high, underscoring the robustness of the chosen methodology. The key Mannich-type reaction to produce the syn-diastereomer, which corresponds to the natural product's relative configuration, proceeds with excellent diastereoselectivity.

Reaction StepDiastereomeric Ratio (syn:anti)Overall Yield (this compound)Reference
Asymmetric Mannich-type reaction95:5Not explicitly stated for E, but the related Nakinadine A was 10% over 10 steps. nih.govacs.org

The high diastereomeric ratio of 95:5 demonstrates exceptional control over the formation of the two contiguous stereocenters. The (R)-tert-butylsulfinyl auxiliary effectively shields one face of the imine, forcing the nucleophilic attack to occur from the opposite face, thus yielding the syn-adduct as the major product. nih.gov

Precursor Synthesis and Elaboration

The success of the convergent synthesis relies heavily on the efficient preparation of the necessary precursors, particularly the chiral building blocks that carry the stereochemical information.

Development of Chiral Building Blocks

The central chiral building block is the N-tert-butylsulfinyl imine . The synthesis of this key intermediate begins with commercially available starting materials and involves several steps to construct the required aliphatic side chain before the crucial condensation step.

The synthesis of the aldehyde precursor for this compound involves standard organic transformations to build the specific C14 aliphatic chain with the terminal pyridin-3-yl group. Once the aldehyde is constructed, it is condensed with an enantiopure sulfinamide to create the chiral imine. The use of enantiopure (R)-tert-butylsulfinamide is critical, as this auxiliary directs the stereochemical outcome of the subsequent Mannich reaction. nih.govacs.org This method of using a chiral auxiliary is a powerful and well-established strategy in asymmetric synthesis for creating chiral amines. acs.org

Functional Group Interconversions and Strategic Transformations

The asymmetric synthesis of this compound, a marine alkaloid, relies on a series of carefully planned functional group interconversions and strategic transformations to construct the target molecule with precise stereochemical control. The first total synthesis of this compound, along with its diastereomers, confirmed its relative (RS,SR)-configuration. A key element of the synthetic strategy is the asymmetric Mannich-type reaction, which establishes the crucial C2 and C3 stereocenters.

The synthesis commences with the preparation of a key aldehyde intermediate. This multi-step process involves several functional group interconversions. A pivotal transformation is the oxidation of a primary alcohol to the required aldehyde. For instance, in the synthesis of the related Nakinadine A, 2-iodooxybenzoic acid (IBX) in ethyl acetate (B1210297) is employed to efficiently convert the alcohol to the aldehyde without over-oxidation. acs.orgnih.gov

A central strategic transformation is the condensation of the aldehyde with an enantiopure sulfinamide, such as (R)-tert-butylsulfinamide, to form an N-tert-butylsulfinyl imine. acs.orgnih.gov This transformation is critical as the sulfinyl group acts as a potent chiral auxiliary, directing the subsequent nucleophilic addition to create the desired stereochemistry.

The cornerstone of the synthesis is the diastereoselective Mannich-type reaction between the N-tert-butylsulfinyl imine and the lithium enolate of methyl phenylacetate. acs.org This reaction forges the carbon-carbon bond between the α-carbon of the ester and the imine carbon, simultaneously setting the two contiguous stereocenters of the β-amino acid core. The choice of the chiral auxiliary (the N-tert-butylsulfinyl group) dictates the facial selectivity of the enolate attack, leading to a high diastereomeric excess of the desired syn-product.

Following the key Mannich reaction, a series of functional group interconversions are required to unveil the final this compound structure. These include:

Sulfinyl Group Removal: The N-tert-butylsulfinyl auxiliary is cleaved, typically under acidic conditions (e.g., using HCl in methanol), to reveal the primary amine.

Lactamization: The resulting amino ester undergoes spontaneous or induced intramolecular cyclization to form the characteristic 4-phenyl-pyrrolidin-2-one ring system of the nakinadine core.

N-Alkylation (if necessary): In syntheses of related alkaloids where the side chain is not installed initially, N-alkylation serves as a final step to append the characteristic pyridine-containing side chain.

The table below summarizes the key transformations in a representative synthesis of the nakinadine core structure.

Transformation Reagents/Conditions Functional Group Interconversion Strategic Purpose
OxidationIBX, EtOAcPrimary Alcohol → AldehydePreparation of key electrophile for Mannich reaction.
Imine Formation(R)-tert-butylsulfinamide, Ti(OEt)₄Aldehyde + Amine → ImineIntroduction of a chiral auxiliary to direct stereoselective addition.
Mannich ReactionLDA, Methyl phenylacetate, THF, -78 °CImine + Enolate → β-Amino EsterKey C-C bond formation and stereocenter-defining step.
Deprotection/CyclizationHCl, MeOHN-Sulfinyl Ester → PyrrolidinoneRemoval of chiral auxiliary and formation of the heterocyclic core.

This table is a representative summary of transformations used in the synthesis of the nakinadine alkaloid family.

Computational Chemistry in Synthetic Pathway Design and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and analyzing complex synthetic pathways, such as those leading to stereochemically rich molecules like this compound. While specific computational studies exclusively for this compound are not extensively documented, the principles are well-established through analyses of analogous systems and key reactions, including the synthesis of its sibling alkaloid, Nakinadine B, and related Mannich reactions. rsc.orgmdpi.com

The primary application of computational chemistry in this context is the rationalization and prediction of stereoselectivity. For the key Mannich reaction in the synthesis of this compound, DFT calculations can be employed to model the transition states of the reaction between the ester enolate and the N-tert-butylsulfinyl imine. By comparing the energies of the different possible transition state structures (leading to syn- and anti-diastereomers), chemists can predict which diastereomer will be favored. rsc.org This analysis provides a theoretical foundation for the experimentally observed high diastereoselectivity and reinforces the understanding of the chiral auxiliary's role in stereocontrol. nih.gov

Key areas where computational analysis provides critical insights include:

Transition State Analysis: DFT calculations can elucidate the geometry and energetics of the transition states. For the Mannich reaction, this involves modeling the cyclic, chelated transition state involving the lithium cation, the enolate oxygen, and the sulfinyl oxygen, which helps explain the rigidity of the system and the resulting high stereochemical induction. rsc.orgnih.gov

Reaction Mechanism Elucidation: Computational studies can map the entire reaction coordinate, confirming the proposed mechanism and identifying any potential intermediates. This is valuable for optimizing reaction conditions to favor the desired pathway and minimize side reactions. ehu.es

Rationalization of Regioselectivity: In cases where multiple reactive sites exist, DFT calculations of parameters like HOMO distribution and Natural Bond Orbital (NBO) charges can predict the most likely site of nucleophilic or electrophilic attack, guiding the synthetic strategy. rsc.orgnih.gov

Spectroscopic Correlation: Calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts) for proposed structures. Comparing this calculated data with experimental data for the synthesized product helps to confirm the structure and relative stereochemistry, as was done experimentally for this compound.

The following table outlines how computational methods are typically applied in the analysis of synthetic pathways relevant to this compound.

Computational Method Parameter/Focus of Analysis Application in Synthesis Design
DFT (e.g., B3LYP)Transition State (TS) Energy & GeometryPredicts and explains the diastereoselectivity of the key Mannich reaction. researchgate.net
DFTReaction Energy ProfileValidates the proposed reaction mechanism and helps optimize conditions.
NBO/HOMO AnalysisAtomic Charges / Orbital DistributionPredicts regioselectivity in reactions with multiple potential sites. nih.gov
GIAO-NMR CalculationNMR Chemical Shift PredictionAids in the structural and stereochemical assignment of intermediates and final products.

This table illustrates the general application of computational chemistry in analyzing stereoselective reactions pertinent to the synthesis of complex alkaloids.

The synergy between experimental synthesis and computational analysis allows for a more profound understanding of the reaction dynamics, enabling the design of more efficient and selective synthetic routes to complex natural products like this compound.

Biosynthetic Pathways and Precursors of Nakinadine E

General Principles of Marine Alkaloid Biosynthesis

Marine alkaloids are a structurally diverse group of nitrogen-containing secondary metabolites produced by various marine organisms, including sponges, tunicates, and microorganisms. beilstein-journals.orgmdpi.com These compounds often exhibit significant biological activities. beilstein-journals.org Their biosynthesis is typically initiated from common amino acids, which undergo a series of enzymatic modifications to create complex and often heterocyclic scaffolds. nih.govacs.org

Key features of marine alkaloid biosynthesis include:

Amino Acid Precursors: Pathways frequently begin with standard proteinogenic amino acids like lysine (B10760008), ornithine, tryptophan, or phenylalanine. biorxiv.orgmdpi.comnih.gov

Enzymatic Complexity: A wide array of enzymes, such as decarboxylases, oxidases, and transferases, are employed to construct the final alkaloid structure. nih.govbiorxiv.org

Hybrid Pathways: Many marine natural products are the result of hybrid biosynthetic pathways that combine elements from different primary metabolic routes. For instance, non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines are often integrated to create complex peptide-polyketide hybrids. kkp.go.idrsc.org Symbiotic microorganisms are frequently implicated as the true producers of these complex molecules found in host organisms like sponges. kkp.go.idrsc.org

Proposed Biosynthetic Origin of the α-Phenyl-β-Amino Acid Moiety

The central structural motif of Nakinadine E is the α-phenyl-β-amino acid unit. The biosynthesis of β-amino acids is a critical process for generating structural diversity in natural products. rsc.org It is highly probable that the phenyl group and the adjacent carbon backbone of this moiety in this compound are derived from the amino acid L-phenylalanine. Phenylalanine is a known precursor in the biosynthesis of many aromatic natural products, and enzymes capable of processing it, such as phenylalanine hydroxylase, have been identified in marine sponges. nih.gov

The formation of the β-amino acid structure itself is likely accomplished through specialized enzymatic pathways that modify an α-amino acid precursor or build the structure de novo from smaller units. In many cases, complex β-amino acids found in marine natural products are synthesized via hybrid NRPS-PKS pathways, where a starter unit (like an amino acid) is extended by polyketide synthase modules. nih.gov For this compound, it is plausible that a phenylalanine-derived starter unit is extended and subsequently aminated to form the final α-phenyl-β-amino acid core.

Enzymatic Pathways for β-Amino Acid Formation

Nature employs several distinct enzymatic strategies to synthesize β-amino acids. These mechanisms provide routes to overcome the thermodynamic and kinetic barriers associated with forming the β-amino acid structure.

One of the most direct routes to β-amino acids is the enzymatic rearrangement of the corresponding α-amino acid. This is catalyzed by a class of enzymes known as aminomutases.

Phenylalanine Aminomutase (PAM): This enzyme catalyzes the conversion of (S)-α-phenylalanine to (R)-β-phenylalanine. Mechanistic studies have shown that this transformation proceeds through an (E)-cinnamic acid intermediate. researchgate.net The enzyme can also catalyze the reverse reaction: the addition of ammonia (B1221849) to cinnamic acid to form both α- and β-phenylalanine, demonstrating its versatility. researchgate.netcapes.gov.br The presence of such an enzyme in the producing organism could directly generate the β-phenylalanine core required for this compound biosynthesis.

The table below summarizes the key features of aminomutase-catalyzed reactions.

Enzyme ClassPrecursorIntermediateProductCofactor Requirement
Phenylalanine Aminomutase (PAM)α-PhenylalanineCinnamic Acidβ-PhenylalanineMIO (4-methylideneimidazol-5-one)
Tyrosine Aminomutase (TAM)α-Tyrosinep-Coumaric Acidβ-TyrosineMIO (4-methylideneimidazol-5-one)

Table 1: Characteristics of Aminomutase Enzymes.

Decarboxylation, the removal of a carboxyl group as CO₂, is a fundamental reaction in the biosynthesis of many primary and secondary metabolites, including alkaloids. nih.govacs.org This reaction is often the initial step, converting an amino acid into a corresponding amine, which then serves as a building block for more complex structures. nih.govacs.orgbiorxiv.org

While not a direct route to a β-amino acid from an α-amino acid, decarboxylation plays a crucial role in two ways:

Precursor Formation: PLP (pyridoxal-5'-phosphate)-dependent decarboxylases convert amino acids like lysine or ornithine into amines (e.g., cadaverine). mdpi.comnih.gov These amines can then be incorporated into alkaloid scaffolds.

β-Amino Acid Formation from Aspartate Derivatives: The decarboxylation of α-L-aspartate is a known pathway for the formation of β-alanine. rsc.org It is conceivable that a substituted aspartate derivative could undergo a similar enzymatic decarboxylation to yield a more complex β-amino acid.

The table below lists examples of decarboxylation reactions relevant to alkaloid and β-amino acid biosynthesis.

Enzyme TypeSubstrateProductCofactorRole in Biosynthesis
Lysine Decarboxylase (LDC)L-LysineCadaverinePLPPrecursor for quinolizidine (B1214090) and piperidine (B6355638) alkaloids. biorxiv.orgnih.gov
Ornithine Decarboxylase (ODC)L-OrnithinePutrescinePLPPrecursor for pyrrolidine (B122466) and tropane (B1204802) alkaloids.
Aspartate DecarboxylaseL-Aspartic Acidβ-AlaninePyruvoylFormation of a simple β-amino acid. rsc.org

Table 2: Examples of Decarboxylase Reactions in Natural Product Biosynthesis.

The Michael addition is a chemical reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In a biological context, this can be harnessed by enzymes to form new carbon-heteroatom bonds. The formation of a β-amino acid can be achieved via an aza-Michael addition, where an amine acts as the nucleophile. researchgate.net

This biosynthetic strategy would involve two key components:

An α,β-unsaturated acyl-thioester intermediate, likely tethered to an acyl carrier protein (ACP) within a PKS assembly line.

An ammonia source or an amino group from another molecule (e.g., glutamine).

Enzymes can catalyze this addition to control stereochemistry, a critical aspect of natural product biosynthesis. mdpi.commdpi.com For this compound, a phenyl-substituted α,β-unsaturated intermediate derived from the phenylalanine pathway could undergo an enzyme-catalyzed Michael addition of an amino group to establish the β-amino stereocenter.

Another prevalent strategy for installing an amino group at the β-position is the transamination of a β-ketoacid or β-ketoacyl-ACP intermediate. rsc.org This reaction is catalyzed by specialized aminotransferases, which are often found as domains within hybrid NRPS-PKS gene clusters. rsc.org

The process typically involves:

Formation of a β-ketoacyl intermediate by a PKS module.

Transfer of an amino group from a donor molecule (commonly L-glutamate or L-glutamine) to the β-carbonyl carbon. This reaction is catalyzed by a PLP-dependent aminotransferase (AT) domain.

The resulting β-aminoacyl-ACP is then passed to the next module in the assembly line for further elongation or release. rsc.org

This mechanism is well-documented in the biosynthesis of various peptide-polyketide hybrid natural products, such as microcystin. rsc.org Given the hybrid nature suggested by the structure of this compound, the transamination of a β-keto intermediate, which itself could be formed from a phenylalanine-derived starter unit, represents a highly plausible route to its α-phenyl-β-amino acid core.

Michael Addition Processes to Unsaturated Intermediates

Elucidation of the Long-Chain Aliphatic N-Substituent Formation

The Nakinadines are characterized by a distinctive long-chain aliphatic substituent attached to a nitrogen atom. The biosynthesis of such long aliphatic chains in natural products is typically accomplished through one of two major pathways: the fatty acid synthase (FAS) pathway or the polyketide synthase (PKS) pathway.

In the context of this compound, it is hypothesized that the long-chain aliphatic tail is assembled via a PKS-like mechanism. Polyketide synthases are large, multifunctional enzymes that construct complex carbon chains through the iterative condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA. This process allows for the controlled introduction of functional groups and stereocenters, which is consistent with the structure of the Nakinadine backbone.

However, direct experimental evidence from feeding studies with isotopically labeled precursors or the identification of a specific PKS gene cluster responsible for this compound synthesis is currently lacking in the scientific literature. Future research involving the isolation and characterization of the producing organism's genome will be crucial to identify the specific enzymes and mechanisms involved in the formation of this key structural feature.

Incorporation Mechanisms of the Pyridin-3-yl Moiety

A defining feature of this compound is the presence of a pyridin-3-yl moiety. The pyridine (B92270) ring is a common structural motif in natural products and can be synthesized through various biosynthetic routes. rsc.orgresearchgate.netresearchgate.net In many organisms, the biosynthesis of the pyridine ring of NAD (nicotinamide adenine (B156593) dinucleotide) proceeds from aspartate and dihydroxyacetone phosphate. Another well-established pathway to pyridine alkaloids involves the condensation of a 1,5-dicarbonyl compound with ammonia. rsc.org

For this compound, it is plausible that a precursor containing the pyridin-3-yl group is synthesized separately and then incorporated into the growing molecular scaffold. This precursor could potentially be nicotinic acid or a derivative thereof, which is a common building block in cellular metabolism. The incorporation itself would likely be catalyzed by a specific amide synthetase or a similar enzyme, linking the pyridine unit to the rest of the molecule via an amide bond.

As with the aliphatic chain, the precise enzymatic machinery responsible for the incorporation of the pyridin-3-yl moiety in this compound biosynthesis has not been experimentally verified. The identification of the genes and enzymes involved will require further investigation into the genetic makeup of the source organism.

Investigation of Biosynthetic Gene Clusters (if identified)

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in an organism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org The identification and characterization of the this compound BGC would provide definitive insights into its biosynthetic pathway.

To date, a specific biosynthetic gene cluster responsible for the production of this compound has not been identified or characterized in the scientific literature. The producing organism, a marine sponge of the genus Amphimedon, likely harbors the necessary BGC. However, the complexity of marine sponge genomes and their associated microbial symbionts presents a significant challenge to genome sequencing and bioinformatic analysis.

Future research efforts will likely focus on:

Genome sequencing of the Amphimedon sponge and its symbiotic microorganisms to identify candidate PKS and other biosynthetic genes.

Transcriptomic analysis to identify genes that are actively expressed during this compound production.

Heterologous expression of candidate gene clusters in a model host organism to confirm their role in this compound synthesis.

The successful identification and analysis of the this compound BGC will not only illuminate the fascinating chemistry of its formation but also open avenues for the biotechnological production of this and related compounds.

Biological Activities and Mechanistic Investigations of Nakinadine E

Context of Bioactivity within the Nakinadine Alkaloid Family

The nakinadine alkaloids are a group of structurally related natural products first isolated from the marine sponge Amphimedon sp. mdpi.com. This family of compounds is characterized by a bis-pyridine structure with varying alkyl chains and functional groups, leading to a range of biological effects. mdpi.com Research into the bioactivity of the nakinadine family has revealed a spectrum of activities, including cytotoxic and antimicrobial properties. researchgate.net For instance, Nakinadine A has demonstrated notable cytotoxicity against murine leukemia and human epidermoid carcinoma cells. mdpi.com Similarly, other related alkaloids from Amphimedon sp. have shown activities such as antibacterial, antifungal, and antitrypanosomal effects. nih.gov The structural diversity within the nakinadine family provides a basis for structure-activity relationship (SAR) studies, aiming to correlate specific structural features with observed biological activities. nih.gov

Observed Bioactivities of Nakinadine E and Related Analogs

Investigations into the specific biological effects of this compound and its close structural relatives have yielded specific, albeit limited, findings.

Cytotoxic Activities in In Vitro Models

Initial cytotoxic screenings of the nakinadine family have provided specific data for this compound. In a study detailing the isolation and characterization of nakinadines B-F, their cytotoxic activities were evaluated against two cancer cell lines: L1210 murine leukemia and KB human epidermoid carcinoma. The results indicated that this compound, along with Nakinadines D and F, did not exhibit significant cytotoxic activity against these cell lines, with reported IC50 values greater than 10 µg/mL.

CompoundL1210 (IC50 µg/mL)KB (IC50 µg/mL)
Nakinadine D>10>10
This compound >10 >10
Nakinadine F>10>10

Data from Al-Mekhlafi et al., 2018.

This lack of potent cytotoxicity for this compound contrasts with some of its family members, such as Nakinadine A and B, which have shown more pronounced cytotoxic effects in similar assays.

Other Biological Activities (e.g., antiviral activity of Nakinadine B)

Mechanistic Studies of Biological Action

The exploration of the mechanisms through which the nakinadine alkaloids exert their biological effects is an ongoing area of research.

Identification of Molecular Targets and Pathways

As of the current body of scientific literature, there have been no specific molecular targets or signaling pathways identified for this compound. The lack of significant cytotoxic or other reported biological activities has likely contributed to the absence of in-depth mechanistic studies for this particular compound. Research in this area has primarily focused on the more biologically active members of the nakinadine family.

Elucidation of Cellular and Subcellular Mechanisms

Consistent with the lack of identified molecular targets, there is no available information regarding the specific cellular or subcellular mechanisms of action for this compound. Understanding how a compound interacts with cellular components, such as membranes, organelles, or specific proteins, is fundamental to elucidating its mechanism of action. Future research would be required to determine if this compound has any subtle cellular effects that have not been detected in broad cytotoxicity screens.

Structure-Activity Relationship (SAR) Studies for this compound Stereoisomers and Derivatives

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry, as different spatial arrangements of atoms can lead to varied interactions with biological targets. frontiersin.org In the context of this compound, which possesses two stereocenters, the investigation into the bioactivity of its different stereoisomers is crucial for understanding its mechanism of action and for guiding the design of potentially more potent and selective analogues.

A key study in this area involved the asymmetric synthesis of this compound and its diastereomers, which allowed for the direct comparison of their biological activities. acs.org The researchers synthesized four stereoisomers and evaluated their cytotoxic effects against the L1210 murine leukemia cell line. The results of these investigations provide a clear insight into the structure-activity relationships (SAR) for this compound.

The synthesized compounds included the proposed natural enantiomer of this compound, its enantiomer, and their corresponding diastereomers. The cytotoxic data revealed a significant difference in activity between the diastereomeric pairs. Specifically, the diastereomers possessing a syn-relationship between the substituents on the β-amino acid moiety were found to be considerably more cytotoxic than their anti-diastereomer counterparts. acs.org

The interactive data table below summarizes the cytotoxic activities (IC50 values) of the synthesized this compound stereoisomers against the L1210 murine leukemia cell line, as reported in the scientific literature. acs.org

Compound NameStereochemistryCytotoxicity (IC50, µM) against L1210
(2S,3R)-Nakinadine Esyn9.3
(2R,3S)-Nakinadine Esyn9.3
(2S,3S)-Nakinadine Eanti>50
(2R,3R)-Nakinadine Eanti>50

This data clearly demonstrates that the relative configuration of the stereocenters is a critical determinant of the cytotoxic activity of this compound. The syn-diastereomers, which include the proposed natural form, exhibit notable cytotoxicity, whereas the anti-diastereomers are essentially inactive at the tested concentrations. acs.org This pronounced difference underscores the stereospecific nature of the interaction between this compound and its cellular target(s). Such findings are pivotal for the future development of synthetic derivatives with potentially enhanced therapeutic properties.

Future Directions and Research Perspectives

Advancements in Stereoselective Synthesis of Nakinadine E Analogs

The total synthesis of this compound and its congeners, Nakinadine D and F, has been a significant achievement, confirming their relative configurations. dntb.gov.uaox.ac.uk The asymmetric synthesis approach utilized key reactions to establish the desired stereochemistry, providing a foundational methodology for producing these complex molecules in the laboratory. dntb.gov.uaox.ac.uk

Future research will likely focus on refining these synthetic routes to improve efficiency, yield, and versatility. The development of more advanced stereoselective methods will be crucial for generating a diverse library of this compound analogs. By modifying the existing synthetic pathways, researchers can systematically alter different parts of the molecule, such as the pyridine (B92270) rings, the long alkyl chain, and the β-amino acid core. researchgate.netnih.gov Such advancements are not merely academic exercises; they are essential for enabling the structure-activity relationship studies detailed below. The ability to create novel, rationally designed analogs is the gateway to fine-tuning the compound's biological properties.

Table 1: Key Achievements in Nakinadine Synthesis

Compound Synthetic Milestone Key Methodological Aspect Reference
Nakinadine A First asymmetric synthesis and absolute configuration assignment Mannich-type reaction of a methyl phenylacetate (B1230308) with an N-tert-butylsulfinyl imine nih.govacs.org
Nakinadine B First asymmetric synthesis Conjugate addition of lithium dibenzylamide to an N-α-phenylacryloyl derivative rsc.org

Deeper Understanding of In Vivo Biosynthetic Pathways

This compound is a natural product isolated from marine sponges of the Amphimedon sp. acs.orgiupac.org However, the precise enzymatic machinery and biochemical pathways that the sponge (or its symbiotic microorganisms) employs to construct this intricate molecule are currently unknown. The presence of a β-amino acid moiety is particularly intriguing from a biosynthetic perspective. researchgate.net While the in vivo incorporation of β-amino acids into proteins has been demonstrated in engineered E. coli, understanding its natural biosynthesis in marine invertebrates is a significant challenge. nih.gov

Future research should aim to unravel the genetic and enzymatic basis of this compound biosynthesis. This could involve genome sequencing of the source organism and associated symbionts to identify potential gene clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), or other relevant enzymes. Elucidating this pathway would not only provide profound insights into the chemical ecology of marine sponges but could also open avenues for producing this compound and its analogs through biosynthetic engineering, a potentially more sustainable and scalable method than chemical synthesis.

Comprehensive Elucidation of Molecular Mechanisms of Action

Preliminary studies have indicated that this compound possesses cytotoxic and antimicrobial activities. researchgate.net However, the specific molecular targets and signaling pathways through which it exerts these effects remain to be discovered. Without a clear understanding of its mechanism of action, the therapeutic or research applications of this compound are limited.

A critical future direction is the comprehensive investigation of how this compound interacts with biological systems at the molecular level. Techniques such as thermal shift assays, affinity chromatography, and proteomics could be employed to identify its direct protein binding partners. For instance, research on the related compound Nakinadine B has suggested it may act as a quorum sensing modulator, hinting at potential mechanisms that could be explored for this compound. researchgate.net Determining whether this compound inhibits a specific enzyme, disrupts a protein-protein interaction, or intercalates with DNA, for example, is essential for its development as a targeted agent.

Targeted Structure-Activity Relationship Investigations for Specific Research Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing a map of how a molecule's structure relates to its biological function. nih.govmdpi.com For this compound, targeted SAR investigations are a logical and necessary next step, building upon the synthetic advancements discussed in section 6.1.

By creating a library of analogs with systematic modifications and evaluating their biological activity, researchers can identify the "pharmacophore"—the key structural features essential for activity. Key questions to be answered include:

Is the bis-pyridine structure essential, or can one ring be modified or replaced?

How does the length and saturation of the alkyl chain influence potency and selectivity?

What is the importance of the stereochemistry and substitutions on the β-amino acid core?

Answering these questions will allow for the rational design of new compounds with enhanced potency, improved selectivity, and reduced off-target effects for specific applications, such as anticancer or antimicrobial research. researchgate.netmdpi.com

Development of this compound as a Research Probe or Tool

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. nih.govchemicalprobes.org High-quality probes are characterized by their potency, selectivity, and well-understood mechanism of action.

A significant future goal is the development of this compound or one of its optimized analogs into a chemical probe. Once a specific molecular target is identified (as per section 6.3) and the SAR is understood (section 6.4), a potent and selective analog could be modified to create a valuable research tool. For example, attaching a fluorescent dye or a biotin (B1667282) tag to a non-essential position on the molecule would allow researchers to visualize the target protein's location within a cell or to isolate and identify the protein and its binding partners. Such a probe would be an invaluable asset for dissecting the biological pathways in which its target is involved, moving beyond the study of the compound itself to using it as a tool for broader biological discovery.

Q & A

Q. What are the established synthetic routes for Nakinadine E, and what stereochemical challenges arise during its preparation?

this compound is synthesized via stereoselective reactions, such as the addition of Grignard reagents to imines in the presence of MgBr₂, which generates chiral 2-piperidinone intermediates . Key challenges include controlling the (2S,3R,Z)-configuration, which requires precise optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Methodological guidance for verifying stereochemistry includes NMR-based NOE experiments and chiral HPLC .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Purity validation involves a combination of chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR). Structural integrity is confirmed via X-ray crystallography for crystalline derivatives or advanced computational modeling (DFT calculations) for non-crystalline analogs . Researchers should document all analytical parameters (e.g., retention times, coupling constants) to ensure reproducibility .

Q. What experimental parameters are critical for optimizing yields in this compound synthesis?

Yield optimization depends on:

  • Catalyst selection : MgBr₂ enhances stereoselectivity in imine additions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent solubility and transition-state stabilization.
  • Stoichiometric ratios : Excess Grignard reagent (1.2–1.5 equivalents) minimizes side reactions . Systematic Design of Experiments (DoE) is recommended to identify interactions between variables .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

Contradictions may arise from variability in assay conditions (e.g., cell lines, incubation times) or compound stability. A robust approach includes:

  • Meta-analysis : Compare raw datasets across studies, focusing on IC₅₀ values and error margins .
  • Control standardization : Replicate experiments using uniform protocols (e.g., ATP-based viability assays for cytotoxicity) .
  • Statistical reconciliation : Apply ANOVA or Bayesian inference to assess significance of divergent results .

Q. What strategies are effective for resolving stereochemical ambiguities in this compound derivatives?

Ambiguities in configuration assignments can be resolved via:

  • Synchrotron X-ray diffraction : For unambiguous determination of absolute configuration .
  • Vibrational circular dichroism (VCD) : To correlate experimental spectra with DFT-simulated spectra of proposed stereoisomers .
  • Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Computational workflows include:

  • Molecular docking : To predict binding affinities for target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess conformational stability under physiological conditions (e.g., explicit solvent models in GROMACS) .
  • QSAR modeling : Identify critical substituents influencing bioactivity via partial least squares (PLS) regression .

Q. What methodologies are recommended for analyzing degradation pathways of this compound under physiological conditions?

Degradation studies require:

  • Forced degradation assays : Expose compounds to stressors (pH extremes, light, oxidizers) and monitor via LC-MS .
  • Metabolite identification : Use HR-MS/MS to characterize phase I/II metabolites in hepatocyte models .
  • Kinetic modeling : Apply first-order decay models to predict half-lives .

Methodological Guidance Tables

Table 1: Key Analytical Techniques for this compound Characterization

Parameter Technique Critical Considerations
PurityHPLC (UV/ELSD detection)Column type (C18 vs. HILIC), mobile phase pH
StereochemistryChiral HPLC/VCDSolvent compatibility, reference standards
Thermal stabilityTGA/DSCHeating rate (°C/min), inert atmosphere

Table 2: Common Pitfalls in this compound Synthesis

Pitfall Solution Reference
Low stereoselectivityOptimize MgBr₂ concentration and reaction time
Byproduct formationUse scavenger resins or gradient quenching
Poor crystallizationScreen solvent-antisolvent pairs (e.g., EtOAc/hexane)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.